molecular formula C8H13ClF2O2S B2982137 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride CAS No. 1781627-65-3

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride

Cat. No. B2982137
CAS RN: 1781627-65-3
M. Wt: 246.7
InChI Key: GGYVAXOGSVZAIS-UHFFFAOYSA-N
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Description

“2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H13ClF2O2S . It has a molecular weight of 246.70 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” can be represented by the SMILES string FC(F)CS(Cl)(=O)=O . This indicates that the molecule contains a sulfonyl chloride group attached to a difluorocyclohexyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally reactive and can undergo a variety of reactions. For instance, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, synthesized using various sulfonyl chlorides, have shown strong inhibitions toward carbonic anhydrase isozymes. These compounds, including those with sulfonyl chloride moieties, demonstrated potential as topical intraocular pressure-lowering agents for glaucoma treatment due to their prolonged duration of action and minimal ocular side effects (Scozzafava et al., 2000).

Ionic Liquid Catalysts

Sulfonic acid functionalized pyridinium chloride, a novel ionic liquid, was synthesized and characterized for its efficiency as a catalyst in solvent-free synthesis of complex organic compounds. This demonstrates the utility of sulfonyl chloride derivatives in facilitating green chemistry applications by reducing the need for organic solvents (Moosavi‐Zare et al., 2013).

Ruthenium-Catalyzed Sulfonation

A selective catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides in the presence of (arene)ruthenium(II) complexes offers a novel approach to regioselective sulfonation. This showcases the versatility of sulfonyl chlorides in facilitating selective chemical transformations (Saidi et al., 2011).

Sulfur(VI) Fluoride Exchange (SuFEx)

The study on sulfur(VI) fluoride exchange highlights the reactivity of sulfur(VI) fluorides, like sulfonyl fluorides, compared to sulfonyl chlorides, in substituting halide with fluoride to form sulfates and sulfamides. This reaction underpins the development of novel materials and pharmaceuticals with improved stability and functionality (Dong et al., 2014).

Solid-Phase Synthesis

Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the role of sulfonyl chloride derivatives in enhancing the efficiency and selectivity of synthetic protocols for producing heterocyclic compounds (Holte et al., 1998).

Safety And Hazards

“2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride” is classified as Acute Tox. 4 H302, Skin Corr. 1B H314, and STOT SE 3 H335 according to the CLP criteria . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,2-difluorocyclohexyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF2O2S/c9-14(12,13)6-4-7-3-1-2-5-8(7,10)11/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYVAXOGSVZAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride

CAS RN

1781627-65-3
Record name 2-(2,2-difluorocyclohexyl)ethane-1-sulfonyl chloride
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